rac-tert-butyl N-[(1S,2S)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl N-[(1S,2S)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate: is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a cyclopropyl ring substituted with a hydroxyethyl group and a tert-butyl carbamate moiety. Its stereochemistry is defined by the specific configuration of its chiral centers, making it a racemic mixture.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclopropyl carboxylic acid derivatives and tert-butyl carbamate.
Reaction Steps:
Reaction Conditions: Typical conditions include room temperature to moderate heating, inert atmosphere (e.g., nitrogen or argon), and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Acidic or basic catalysts, such as HCl or NaOH.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Intermediates: Used in the synthesis of chiral intermediates for pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical assays.
Protein Modification: Used in the modification of proteins to study structure-function relationships.
Medicine:
Drug Development: Explored as a scaffold for developing new therapeutic agents, particularly in the field of oncology and infectious diseases.
Prodrug Design: Utilized in the design of prodrugs to improve the bioavailability and stability of active pharmaceutical ingredients.
Industry:
Material Science: Applied in the development of novel materials with specific mechanical and chemical properties.
Agriculture: Used in the synthesis of agrochemicals for crop protection and enhancement.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1S,2S)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The hydroxyethyl group and carbamate moiety are key functional groups that contribute to its biological activity.
Comparison with Similar Compounds
tert-butyl N-[(1S,2S)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate: A non-racemic version with similar structural features but different stereochemistry.
tert-butyl N-[(1S,2S)-2-[(1S)-1-hydroxyethyl]cyclopropyl]carbamate: Another stereoisomer with distinct biological properties.
tert-butyl N-[(1R,2R)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate: A diastereomer with different reactivity and applications.
Uniqueness:
rac-tert-butyl N-[(1S,2S)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate is unique due to its racemic nature, providing a mixture of enantiomers that can exhibit different biological activities and reactivities. This racemic mixture can be advantageous in certain applications where a combination of stereoisomers is beneficial.
Properties
CAS No. |
2408937-13-1 |
---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.